molecular formula C19H12ClN3O B2481912 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 414907-28-1

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B2481912
CAS RN: 414907-28-1
M. Wt: 333.78
InChI Key: YXWBTLFGIQSVKA-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline and indole , both of which are nitrogen-containing bicyclic compounds widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Quinoline and indole derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline and indole derivatives are typically synthesized through chemical modification, resulting in improved therapeutic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, it might be slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with various cellular targets, leading to apoptosis (programmed cell death) in cancer cells. Studies have demonstrated its efficacy against different cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has been investigated for its antimicrobial properties. It has shown significant activity against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Applications

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective effects of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile have been explored in various studies. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Antioxidant Properties

This compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is particularly important in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a critical role .

Enzyme Inhibition

2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has been studied for its ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes. By inhibiting these enzymes, the compound can potentially be used to treat metabolic disorders and other enzyme-related diseases .

Material Science

Beyond biomedical applications, this compound has been explored in material science for its unique chemical properties. It can be used in the development of new materials with specific electronic, optical, or mechanical properties. This includes applications in organic electronics, sensors, and other advanced materials.

Each of these applications highlights the versatility and potential of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile in various fields of scientific research.

Source 1 Source 2 Source 3 Source 4 Source 5

properties

IUPAC Name

2-amino-6-chloro-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBTLFGIQSVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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